molecular formula C21H28ClN5O3S B11248210 2-(4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

2-(4-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B11248210
M. Wt: 466.0 g/mol
InChI Key: DMMBMWVANBMMRL-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of a pyrimidine core substituted with various functional groups. Let’s explore its properties and significance.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a chlorinated pyrimidine derivative with a sulfonyl piperazine. The reaction proceeds under suitable conditions to form the desired product.

Reaction Conditions:: The synthesis typically involves refluxing the reactants in an appropriate solvent (such as dichloromethane or dimethylformamide) with a base (such as potassium carbonate or sodium hydroxide). The reaction temperature and duration vary depending on the specific synthetic pathway.

Industrial Production:: In industrial settings, large-scale production of this compound often employs continuous flow processes or batch reactions. Optimization of reaction conditions, purification methods, and yield enhancement are critical for efficient manufacturing.

Chemical Reactions Analysis

Reaction Types::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at various positions due to the presence of functional groups.

    Oxidation and Reduction Reactions: The aromatic rings and heterocyclic moieties make it susceptible to redox transformations.

    Ring Closure Reactions: Intramolecular cyclization reactions can lead to the formation of fused ring systems.

Common Reagents and Conditions::

    Nucleophilic Substitution: Alkyl halides, amines, and bases.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:: The specific products depend on the reaction conditions and substituents. Commonly observed products include derivatives with modified piperazine or pyrimidine moieties.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development, targeting specific diseases.

    Catalysis: Functionalized versions may serve as catalysts in organic transformations.

Biology and Medicine::

    Pharmacology: Investigating its interactions with receptors and enzymes.

    Anticancer Properties: Some derivatives exhibit promising anticancer activity.

    Neuroscience: Studying its effects on neuronal pathways.

Industry::

    Agrochemicals: Pesticides and herbicides.

    Materials Science: Incorporating derivatives into polymers or coatings.

Mechanism of Action

The compound likely interacts with cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are related pyrimidine-based molecules, this compound’s unique combination of substituents sets it apart. Similar compounds include other sulfonyl-substituted pyrimidines and piperazine derivatives.

Properties

Molecular Formula

C21H28ClN5O3S

Molecular Weight

466.0 g/mol

IUPAC Name

2-[4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C21H28ClN5O3S/c1-15-12-18(30-3)19(14-17(15)22)31(28,29)27-10-8-26(9-11-27)21-23-16(2)13-20(24-21)25-6-4-5-7-25/h12-14H,4-11H2,1-3H3

InChI Key

DMMBMWVANBMMRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)OC

Origin of Product

United States

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